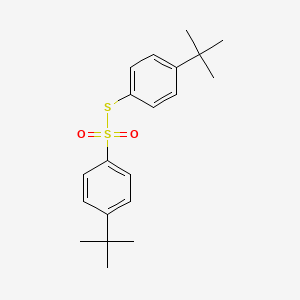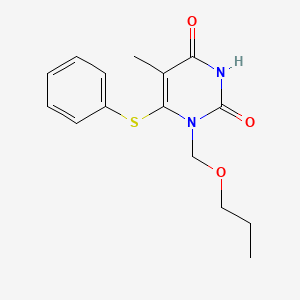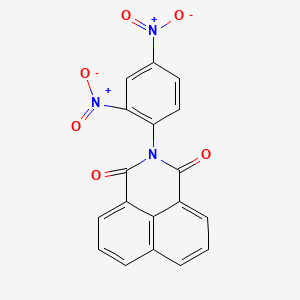
2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, oxido, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using classical methods such as the Pomeranz-Fritsch reaction or the Bischler-Napieralski reaction.
Functional Group Introduction:
Final Assembly: The final step involves coupling the functionalized phenyl ring with the isoquinoline core under specific reaction conditions, such as the use of catalysts and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas and palladium catalysts.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Known for its biological activities and used in the synthesis of pharmaceuticals.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Potent inhibitors of protein kinase B (PKB) with applications in cancer therapy.
Uniqueness
2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
94210-30-7 |
|---|---|
Molecular Formula |
C18H9N3O6 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H9N3O6/c22-17-12-5-1-3-10-4-2-6-13(16(10)12)18(23)19(17)14-8-7-11(20(24)25)9-15(14)21(26)27/h1-9H |
InChI Key |
PNCWXJDXSBUSCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


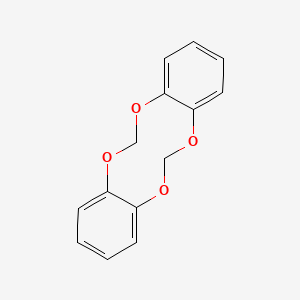


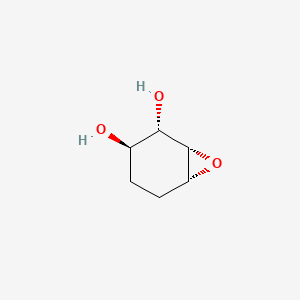
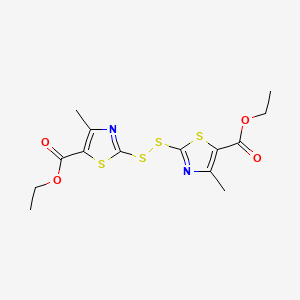
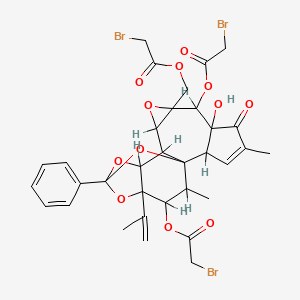
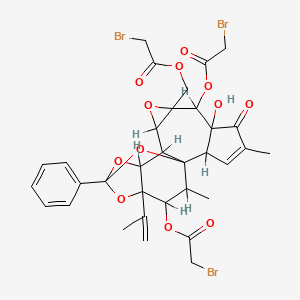
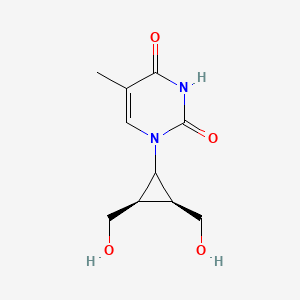
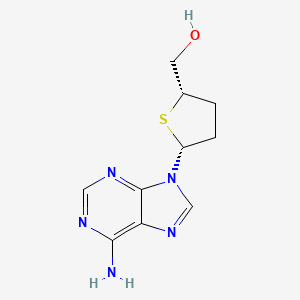
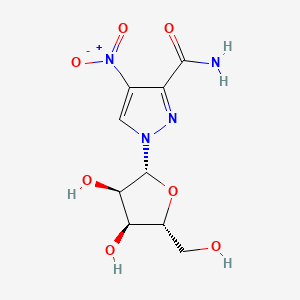
![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)
